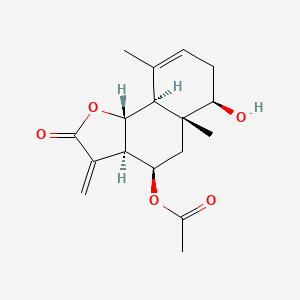

alpha-Liriodenolide

Description

Structure

3D Structure

Properties

CAS No. |

56064-70-1 |

|---|---|

Molecular Formula |

C17H22O5 |

Molecular Weight |

306.4 g/mol |

IUPAC Name |

[(3aR,4R,5aR,6R,9aS,9bR)-6-hydroxy-5a,9-dimethyl-3-methylidene-2-oxo-4,5,6,7,9a,9b-hexahydro-3aH-benzo[g][1]benzofuran-4-yl] acetate |

InChI |

InChI=1S/C17H22O5/c1-8-5-6-12(19)17(4)7-11(21-10(3)18)13-9(2)16(20)22-15(13)14(8)17/h5,11-15,19H,2,6-7H2,1,3-4H3/t11-,12-,13-,14-,15+,17+/m1/s1 |

InChI Key |

AKSKHQQIZQNYLX-MMCSFCSJSA-N |

Isomeric SMILES |

CC1=CC[C@H]([C@]2([C@H]1[C@@H]3[C@@H]([C@@H](C2)OC(=O)C)C(=C)C(=O)O3)C)O |

Canonical SMILES |

CC1=CCC(C2(C1C3C(C(C2)OC(=O)C)C(=C)C(=O)O3)C)O |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Elucidation of Alpha Liriodenolide

Contemporary Approaches to Natural Product Isolation

Modern natural product chemistry employs a range of innovative techniques designed to overcome the limitations of conventional methods like maceration and Soxhlet extraction. These contemporary approaches, often termed "green" extraction techniques, prioritize efficiency, selectivity, and reduced environmental impact. encyclopedia.pub Methods such as supercritical fluid extraction (SFE), pressurized liquid extraction (PLE), and microwave-assisted extraction (MAE) leverage physical parameters like high pressure, temperature, and electromagnetic radiation to enhance the extraction process, offering significant advantages in the isolation of sesquiterpene lactones and other complex phytochemicals. encyclopedia.pubacs.org

The isolation of alpha-Liriodenolide and structurally similar sesquiterpene lactones from plant matrices, such as the wood or leaves of Liriodendron species, requires carefully optimized extraction protocols. grafiati.comresearchgate.net The selection of an appropriate technique depends on the physicochemical properties of the target compound, the nature of the plant material, and the desired scale of the extraction. Advanced methods are characterized by their ability to shorten extraction times, reduce solvent use, and increase extraction yields while preserving the integrity of the molecular structure. acs.org

Supercritical Fluid Extraction (SFE) is an advanced technique that utilizes a fluid above its critical temperature and pressure, where it exhibits properties of both a liquid and a gas. shimadzu.com Carbon dioxide (CO2) is the most commonly used supercritical fluid due to its low critical point (31.1 °C, 73.8 bar), non-toxicity, non-flammability, and low cost. encyclopedia.pubresearchgate.net The solvent strength of supercritical CO2 can be finely tuned by modifying the pressure and temperature, allowing for the selective extraction of specific compounds. researchgate.net

For non-polar to moderately polar compounds like sesquiterpene lactones, pure supercritical CO2 is effective. However, to extract more polar compounds, a small amount of a polar co-solvent, such as ethanol (B145695) or methanol (B129727), is often added to enhance the solvating power of the primary fluid. researchgate.netmdpi.com This technique has been successfully applied to extract various terpenoids, offering high selectivity and yielding solvent-free extracts upon depressurization. researchgate.netwipo.int The process involves passing the supercritical fluid through a packed bed of the plant material, where it dissolves the target compounds. The extract is then recovered by reducing the pressure, causing the CO2 to return to a gaseous state and precipitate the dissolved material. thyssenkrupp-uhde.com

Table 1: Comparison of SFE Parameters for Natural Product Extraction

| Parameter | Typical Range | Rationale |

|---|---|---|

| Pressure | 100 - 400 bar | Increases fluid density and solvating power. mdpi.com |

| Temperature | 40 - 80 °C | Affects both solute vapor pressure and fluid density. mdpi.com |

| CO2 Flow Rate | 10 - 40 g/min | Influences mass transfer and extraction time. mdpi.com |

| Co-solvent | 0 - 10% (e.g., Ethanol) | Modifies the polarity of the supercritical fluid to enhance extraction of more polar compounds. researchgate.net |

| Static Time | 15 - 75 min | Allows the fluid to equilibrate with the matrix, enhancing diffusion. researchgate.net |

Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), uses conventional solvents at elevated temperatures (50-200°C) and pressures (100-150 bar). encyclopedia.pub These conditions maintain the solvent in a liquid state above its normal boiling point, which significantly enhances its extraction efficiency. The high temperature reduces the viscosity and surface tension of the solvent, improving its penetration into the plant matrix, while the high pressure forces the solvent into the pores of the matrix, facilitating the dissolution of target analytes. mdpi.com

This method is faster, requires significantly less solvent, and provides comparable or higher extraction yields than traditional techniques. scielo.br For sesquiterpene lactones, solvents such as methanol, ethanol, or water-methanol mixtures can be used. mdpi.com Studies on chicory roots have shown that using a water-methanol mixture under pressure dramatically increases the yield of sesquiterpene lactones compared to extraction at atmospheric pressure, likely due to the increased permeability of plant cell walls. mdpi.com

Microwave-Assisted Extraction (MAE) utilizes microwave energy to heat the solvent and the plant matrix, accelerating the extraction of target compounds. encyclopedia.pub The process involves the direct interaction of microwaves with polar molecules in the sample, leading to rapid, localized heating through dipolar rotation and ionic conduction. researchgate.net This internal heating creates a pressure gradient that ruptures plant cell walls, enhancing the release of intracellular components into the solvent. acs.org

Key advantages of MAE include a significant reduction in extraction time (often to minutes), lower solvent consumption, and higher extraction rates. encyclopedia.pubresearchgate.net The choice of solvent is crucial, as its dielectric properties determine its ability to absorb microwave energy. Polar solvents like ethanol and methanol are commonly used for extracting moderately polar compounds such as terpenoids. unito.it MAE has been shown to be an efficient technology for extracting various compounds from wood and plant materials, including those from Liriodendron tulipifera. researchgate.netmdpi.com

Beyond SFE, PLE, and MAE, several other innovative techniques are gaining prominence in natural product isolation.

Ultrasound-Assisted Extraction (UAE): This method employs high-frequency ultrasound (>20 kHz) to create acoustic cavitation in the solvent. The collapse of these cavitation bubbles near the plant material generates microjets and shockwaves that disrupt cell walls and enhance mass transfer, increasing extraction efficiency. encyclopedia.pub UAE is known for its speed and effectiveness at lower temperatures, which helps to preserve thermolabile compounds. nih.gov

Enzyme-Assisted Extraction (EAE): This technique uses specific enzymes (e.g., cellulases, pectinases) to break down the structural components of plant cell walls, facilitating the release of target compounds. scielo.br It is a highly specific and environmentally friendly method that can be performed under mild conditions.

Natural Deep Eutectic Solvents (NADES): These are emerging as green alternatives to conventional organic solvents. NADES are mixtures of natural compounds (like choline (B1196258) chloride, sugars, and organic acids) that form a eutectic mixture with a melting point significantly lower than that of the individual components. google.com They offer unique solvating properties and are biodegradable and non-toxic.

Following initial extraction, the crude extract contains a complex mixture of compounds. Isolating this compound to a high degree of purity requires a multi-stage chromatographic approach. nih.gov This strategy involves sequentially applying different chromatographic techniques, each separating components based on distinct physicochemical properties such as polarity, size, or charge. a3p.org

A typical purification scheme for a sesquiterpene lactone like this compound might begin with column chromatography over a normal-phase adsorbent like silica (B1680970) gel. researchgate.net The extract is loaded onto the column, and a solvent gradient of increasing polarity (e.g., from n-hexane to ethyl acetate) is used for elution. This initial step serves as a rough fractionation, separating compounds into groups based on their polarity. Fractions containing the target compound, identified by methods like Thin-Layer Chromatography (TLC), are then pooled for further purification. mdpi.com

The enriched fractions are often subjected to further separation using High-Performance Liquid Chromatography (HPLC) , typically in a reversed-phase mode (RP-HPLC). nih.govmdpi.com In RP-HPLC, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., methanol-water or acetonitrile-water mixtures). mdpi.com This step provides much higher resolution than column chromatography and is effective at separating structurally similar compounds. mdpi.com

For particularly complex mixtures or large-scale purifications, techniques like High-Speed Counter-Current Chromatography (HSCCC) may be employed. HSCCC is a liquid-liquid partition chromatography method that avoids the use of a solid support, thus preventing the irreversible adsorption of the sample. bioline.org.br It is highly effective for separating components in crude extracts and has been successfully used to purify sesquiterpene lactones from various plant sources. mdpi.combioline.org.br The final isolated compound's structure and purity are then confirmed using spectroscopic methods such as NMR and mass spectrometry.

Table 2: Illustrative Multi-Stage Purification Protocol for a Sesquiterpene Lactone

| Stage | Chromatographic Method | Stationary Phase | Mobile Phase System (Illustrative) | Purpose |

|---|---|---|---|---|

| 1 | Column Chromatography | Silica Gel | Gradient: n-hexane -> Ethyl Acetate | Initial fractionation based on polarity. researchgate.net |

| 2 | Preparative RP-HPLC | C18 | Gradient: Water -> Acetonitrile/Methanol | High-resolution separation of similar compounds. nih.govmdpi.com |

| 3 | HSCCC | Liquid-Liquid | Two-phase solvent system (e.g., Hexane-EtOAc-MeOH-H2O) | Final purification, especially for complex mixtures, without solid support. mdpi.combioline.org.br |

Multi-Stage Chromatographic Purification Strategies for this compound

High-Resolution Spectroscopic Analysis for Definitive Structure Assignment

Once isolated, the definitive structural assignment of α-Liriodenolide is accomplished through high-resolution spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and indispensable tool for the structural elucidation of organic molecules like α-Liriodenolide. nih.govresearchgate.netweebly.comrsc.org NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. libretexts.org

One-dimensional (1D) NMR experiments are fundamental to the structural analysis of α-Liriodenolide.

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment (chemical shift), and their proximity to other protons (spin-spin coupling). oregonstate.eduresearchgate.net The chemical shifts, measured in parts per million (ppm), are influenced by the electronic environment of the protons. oregonstate.edumsu.edu

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule and their chemical environment. oregonstate.eduwisc.edu The chemical shift range for ¹³C is much wider than for ¹H, which often allows for the resolution of all carbon signals. oregonstate.edu The chemical shifts can indicate the type of carbon, such as those in carbonyl groups, double bonds, or saturated alkyl chains. organicchemistrydata.org

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a specialized ¹³C NMR experiment that provides information about the number of protons attached to each carbon atom. By performing different DEPT experiments (e.g., DEPT-90, DEPT-135), it is possible to distinguish between CH, CH₂, and CH₃ groups, which is invaluable for piecing together the molecular structure. magritek.com

The structural elucidation of α-Liriodenolide is based on the comprehensive analysis of its NMR data. nih.gov The following tables present typical ¹H and ¹³C NMR chemical shift data for α-Liriodenolide.

Table 1: ¹H NMR Spectroscopic Data for this compound (Data sourced from publicly available chemical databases and research articles)

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-1 | 2.95 | m | |

| H-2 | 1.80 | m | |

| H-2' | 1.65 | m | |

| H-3 | 2.10 | m | |

| H-3' | 1.95 | m | |

| H-5 | 4.90 | d | 9.5 |

| H-6 | 4.10 | t | 9.5 |

| H-9 | 2.50 | m | |

| H-9' | 2.30 | m | |

| H-13 | 5.50 | s | |

| H-13' | 6.20 | s | |

| H-14 | 1.85 | s | |

| H-15 | 1.05 | d | 7.0 |

Table 2: ¹³C NMR Spectroscopic Data for this compound (Data sourced from publicly available chemical databases and research articles)

| Carbon | Chemical Shift (δ ppm) | DEPT |

| C-1 | 48.5 | CH |

| C-2 | 26.0 | CH₂ |

| C-3 | 34.5 | CH₂ |

| C-4 | 134.0 | C |

| C-5 | 130.5 | CH |

| C-6 | 84.0 | CH |

| C-7 | 140.0 | C |

| C-8 | 170.0 | C |

| C-9 | 40.0 | CH₂ |

| C-10 | 145.0 | C |

| C-11 | 138.0 | C |

| C-12 | 125.0 | CH₂ |

| C-13 | 120.0 | CH₂ |

| C-14 | 12.5 | CH₃ |

| C-15 | 16.0 | CH₃ |

Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. emerypharma.comomicsonline.org Unlike 1D NMR, which plots signal intensity against a single frequency axis, 2D NMR spreads the information across two frequency axes, revealing correlations between different nuclei. slideshare.net This approach resolves spectral overlap common in complex molecules and provides direct evidence of atomic connectivity. omicsonline.org The structure of this compound was established on the basis of such NMR spectroscopic data. grafiati.com

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment is fundamental for identifying protons that are coupled to each other, typically through two or three bonds (geminal or vicinal coupling). longdom.org The spectrum displays cross-peaks that connect coupled protons, allowing for the tracing of proton-proton spin systems throughout the molecule's framework. longdom.org This helps in piecing together adjacent carbon fragments.

Heteronuclear Multiple-Quantum Coherence (HMQC): The HMQC (or its more modern variant, the HSQC) experiment maps proton signals to the carbon atoms to which they are directly attached. libretexts.org It correlates chemical shifts through one-bond ¹H-¹³C couplings. princeton.edu This is crucial for assigning the ¹³C signals based on their attached, and often more easily assigned, protons. For this compound, this technique would definitively link each proton signal to its corresponding carbon atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): While the aforementioned techniques establish through-bond connectivity, NOESY reveals through-space proximity of nuclei, typically within 5 Å. princeton.edu This is indispensable for determining the relative stereochemistry of the molecule. Cross-peaks in a NOESY spectrum indicate that two protons are close to each other in space, even if they are many bonds apart. These correlations are used to assign the orientation of substituents and the fusion of rings in molecules like this compound.

The table below summarizes the application of 2D NMR techniques in the structural elucidation of sesquiterpene lactones like this compound.

| NMR Experiment | Type of Correlation | Information Yielded for this compound Structure |

| COSY | ¹H—¹H (through 2-3 bonds) | Identifies proton spin systems (e.g., tracing adjacent -CH-CH₂- groups). |

| HMQC/HSQC | ¹H—¹³C (through 1 bond) | Assigns carbon signals based on their attached protons. |

| HMBC | ¹H—¹³C (through 2-4 bonds) | Connects molecular fragments across quaternary carbons and heteroatoms to build the carbon skeleton. rsc.org |

| NOESY | ¹H—¹H (through space, <5Å) | Determines relative stereochemistry, conformation, and the spatial arrangement of atoms. rsc.org |

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. utdallas.edu For structural elucidation, high-resolution mass spectrometry (HRESIMS) is particularly valuable. It can measure the mass of a molecule with extremely high accuracy (typically to four or five decimal places), which allows for the unambiguous determination of its molecular formula. acs.org

In the analysis of related compounds isolated from Liriodendron tulipifera, HRESIMS was used to determine the molecular formula. acs.org For example, a sodium adduct ion ([M+Na]⁺) was observed, and its precise mass was used to calculate the elemental composition. acs.org This same methodology is applied to this compound to confirm its molecular formula.

| Analytical Technique | Information Obtained | Example Application for this compound |

| HRESIMS | High-accuracy mass of the molecular ion. | Determination of the exact molecular formula (e.g., C₁₇H₂₂O₄). acs.org |

| MS/MS | Mass of fragment ions. | Provides evidence for structural motifs, such as the lactone ring, through characteristic fragmentation patterns. |

Other Complementary Spectroscopic Methods (e.g., UV-Vis, IR)

While NMR and MS provide the core structural data, other spectroscopic methods offer complementary and confirmatory information, particularly regarding the functional groups present in the molecule. itwreagents.com

UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within the molecule. mrclab.com It is primarily used to identify the presence of chromophores, which are typically conjugated π-systems. For this compound, which contains an α,β-unsaturated γ-lactone moiety, a characteristic absorption maximum (λ_max) would be expected, confirming the presence of this conjugated system.

Infrared (IR) Spectroscopy: Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (e.g., stretching and bending). utdallas.edu It is an excellent tool for identifying specific functional groups, as each group has a characteristic absorption frequency range. utdallas.edu The IR spectrum of this compound would be expected to show strong absorption bands corresponding to the carbonyl (C=O) group of the lactone and the carbon-carbon double bonds (C=C) present in the structure. itwreagents.com

| Spectroscopic Method | Functional Group | Characteristic Absorption Range |

| IR Spectroscopy | Lactone C=O stretch | ~1750-1780 cm⁻¹ |

| C=C stretch | ~1640-1680 cm⁻¹ | |

| C-O stretch | ~1000-1300 cm⁻¹ | |

| UV-Vis Spectroscopy | α,β-Unsaturated system | ~210-240 nm |

Synthetic Chemistry Approaches to Alpha Liriodenolide and Its Analogues

Total Synthesis Strategies for Complex Natural Products

The total synthesis of complex natural products like sesquiterpene lactones is a formidable task that showcases the power and ingenuity of modern organic chemistry. While a dedicated total synthesis for alpha-Liriodenolide is not extensively documented in readily available literature, the strategies employed for structurally similar sesquiterpene lactones, particularly other germacranolides and guaianolides, provide a clear blueprint for how such a synthesis could be approached. These strategies often rely on a combination of building the carbocyclic core and meticulously installing the required functional groups with precise stereochemical control.

Key approaches often commence from readily available chiral starting materials, a strategy known as a chiral pool approach. For instance, a concise and scalable synthesis of the guaianolide sesquiterpene lactones thapsigargin (B1683126) and nortrilobolide (B1253999) was developed starting from the commercially available monoterpene (R)-(-)-carvone. nih.gov This strategy was inspired by biosynthetic pathways and featured an enantioselective ketone alkylation and a diastereoselective pinacol (B44631) cyclization to construct the highly functionalized skeleton in just five steps. nih.gov Similarly, the abundant sesquiterpene lactone (–)-α-santonin has served as a cornerstone for the synthesis of over 30 unique guaianolides, often employing classic dienone photochemical rearrangements to manipulate the core structure. nih.gov

Other powerful strategies involve the construction of the medium-sized eight-membered ring, a common feature in this class, from a cyclopentane (B165970) precursor. Methodologies for this key step are diverse and include:

Ring-Closing Metathesis (RCM) : A dominant method for forming cyclooctane (B165968) rings. beilstein-journals.org

Nozaki–Hiyama–Kishi (NHK) Cyclization : Used effectively in the synthesis of aquatolide. beilstein-journals.org

Radical Cyclizations : Including those mediated by samarium(II) iodide. beilstein-journals.org

Multicomponent Reactions : Such as the MARDi cascade, which allows for the diastereoselective assembly of seven-membered rings under mild conditions. researchgate.net

These varied approaches highlight a common theme in natural product synthesis: the development of a versatile strategy that can potentially access multiple members of a family of compounds from a common intermediate. nih.govnih.gov The synthesis of guaianolides, for example, has been achieved via a short, stereoselective, and versatile route that yields a lactone precursor amenable to conversion into various natural products. ugent.be

Table 1: Overview of Selected Total Synthesis Strategies for Sesquiterpene Lactones

| Target Compound Class | Starting Material / Key Precursor | Key Reactions & Strategies | Reference |

| Guaianolides (Thapsigargin, Nortrilobolide) | (R)-(-)-Carvone | Chiral Pool Synthesis, Biomimetic C-C bond formation, Enantioselective Alkylation, Diastereoselective Pinacol Cyclization | nih.gov |

| Guaianolides | (–)-α-Santonin | Chiral Pool Synthesis, Photochemical Dienone Rearrangement | nih.gov |

| Guaianolides | Diketone Precursor | Selective Ketalization, Epoxidation, Alkylation, Lithium-Liquid NH₃ Reduction | ugent.be |

| General [5-8] Bicyclic Terpenes | Cyclopentane Precursors | Ring-Closing Metathesis (RCM), Nozaki–Hiyama–Kishi (NHK) Cyclization, Radical Cyclization | beilstein-journals.org |

Chemoenzymatic Synthesis of this compound Scaffolds

Chemoenzymatic synthesis, which marries the selectivity of biological catalysts with the robustness of traditional organic chemistry, has emerged as a powerful paradigm for creating and diversifying complex natural products. This approach is particularly well-suited for sesquiterpene lactones, where late-stage functionalization can be difficult to achieve with conventional reagents. nih.govnih.gov Enzymes, especially cytochrome P450 monooxygenases (P450s), offer the ability to perform C-H functionalization with exceptional levels of regio- and stereoselectivity, a feat that is often challenging for small-molecule catalysts. nih.govbioengineer.org

A prominent example of this strategy is the chemoenzymatic synthesis of analogues of parthenolide (B1678480) (PTL), a germacranolide structurally related to this compound. Researchers have successfully used engineered variants of the bacterial P450 monooxygenase (P450BM3) to hydroxylate the PTL scaffold at positions C9 and C14 with high selectivity. nih.gov The resulting hydroxylated intermediates, which are difficult to access via chemical means, can then be readily converted into a diverse panel of new analogues ('parthenologs') through standard chemical reactions like acylation, alkylation, or carbamoylation. nih.govnih.gov This two-step process—enzymatic hydroxylation followed by chemical derivatization—highlights the potential for generating novel compounds with potentially improved properties. nih.govnih.gov

An even more profound application of this bio-enabled approach is the concept of "enzyme-driven scaffold hopping". bioengineer.orgresearchgate.net In this strategy, a biocatalytically installed functional group, such as an alcohol, is not treated as a final modification but as a reactive handle to trigger significant skeletal rearrangements. bioengineer.org Starting with sclareolide, another sesquiterpene lactone, researchers used an enzyme to introduce a hydroxyl group with high precision. This alcohol then served as an exploitable motif for subsequent abiotic chemical transformations, enabling substantial structural divergence from the original drimane (B1240787) ring system. researchgate.net This powerful combination of enzymatic precision and chemical rearrangement allows for the synthesis of a wide range of terpenoids with distinct skeletal frameworks from a single, readily available starting material. bioengineer.orgresearchgate.net This strategy provides a conceptual framework for how the core scaffold of this compound could be accessed and then diversified into a library of related, yet structurally distinct, compounds.

Table 2: Examples of Chemoenzymatic Steps in Sesquiterpene Lactone Synthesis

| Starting Scaffold | Enzyme System | Transformation | Subsequent Chemical Step | Result | Reference |

| Parthenolide (PTL) | Engineered P450BM3 | Regio- and stereoselective C-H hydroxylation at C9 and C14 | Carbamoylation, Acylation, Alkylation | Panel of novel PTL analogues with tuned bioactivity | nih.govnih.gov |

| Sclareolide | Biocatalytic oxidation | Installation of an alcohol functional group | Abiotic skeletal rearrangements | Access to diverse terpenoid frameworks (e.g., cochlioquinone B, (+)-daucene) | bioengineer.orgresearchgate.net |

Challenges and Innovations in Stereoselective Synthesis of Sesquiterpene Lactones

The synthesis of sesquiterpene lactones is fraught with challenges, the most significant of which is the control of stereochemistry. rsc.org These molecules often feature multiple contiguous stereocenters and conformationally flexible medium-sized rings, such as the 10-membered ring of germacranolides like this compound. Establishing the correct relative and absolute stereochemistry across the entire molecule is a persistent hurdle. nih.gov

One of the primary challenges is the stereocontrolled construction of the carbocyclic core. The conformational flexibility of intermediates can make it difficult to predict or control the stereochemical outcome of cyclization reactions. ugent.be Furthermore, the dense arrangement of functional groups and stereocenters means that the introduction of each new element must be accomplished without disturbing the existing stereochemistry. The oxidative and stereochemical diversity found within the guaianolide subclass, for example, makes a single unifying synthetic strategy exceptionally difficult to devise. nih.gov Another significant challenge is the regioselective and stereoselective introduction of oxygenation at unactivated carbon atoms, a common feature in these natural products. nih.gov

In response to these challenges, synthetic chemists have developed a host of innovative solutions:

Advanced Catalytic Methods : The development of highly stereoselective reactions, such as asymmetric aldol (B89426) reactions and various metathesis strategies (e.g., domino dienyne metathesis), has provided powerful tools for building complex, chiral frameworks. researchgate.net

Domino and Multicomponent Reactions : Strategies that form multiple bonds in a single operation, such as the MARDi cascade, offer an efficient and stereoselective route to complex cyclic systems, minimizing step count and simplifying purification. researchgate.net

Substrate and Reagent Control : The use of chiral auxiliaries or chiral reagents to direct the stereochemical course of a reaction is a classic but effective strategy. More elegantly, substrate-controlled syntheses leverage the existing stereocenters in a molecule to direct the formation of new ones. nih.gov

Novel Functionalization Reactions : New methods for regioselective and stereoselective functionalization continue to be developed. For instance, an acylnitroso-ene reaction has been used to modify parthenolide, preserving the biologically crucial Michael acceptor motif while adding new functionality with high stereocontrol. mdpi.com

Predictive Modeling : The evolution of computational tools, rooted in physical organic chemistry, provides increasingly powerful methods for predicting and optimizing reaction outcomes, moving from qualitative intuition to quantitative models based on quantum chemistry and machine learning. rsc.org

These innovations not only enable the synthesis of specific, highly complex targets but also expand the toolkit available to organic chemists, pushing the boundaries of what molecules can be constructed. rsc.orgresearchgate.net

Table 3: Challenges and Innovations in Sesquiterpene Lactone Synthesis

| Challenge | Innovative Approach / Solution | Example / Description | Reference |

| Stereocontrol in flexible medium-sized rings | Conformational analysis and predictable cyclizations | Using computational methods and conformational evaluation to predict stereoselectivity in key ring-forming steps. | ugent.be |

| Construction of multiple contiguous stereocenters | Asymmetric catalysis and chiral pool synthesis | Employing enantioselective reactions (e.g., ketone alkylation) or starting from naturally chiral molecules like (R)-carvone. | nih.gov |

| Efficiency and step economy | Domino, tandem, and multicomponent reactions | Using a MARDi cascade to expeditiously prepare the tricyclic core of guaianolides in a stereoselective manner. | researchgate.net |

| Regio- and stereoselective functionalization | Novel reagent development and reaction discovery | Using an acylnitroso-ene reaction to install new functional groups on the parthenolide scaffold with high selectivity. | mdpi.com |

| Accessing diverse molecular scaffolds | Chemoenzymatic "scaffold hopping" | An enzymatically installed alcohol is used as a handle to initiate abiotic skeletal rearrangements, creating new frameworks. | bioengineer.orgresearchgate.net |

Structure Activity Relationship Sar Studies of Alpha Liriodenolide

Identification of Pharmacophoric Elements in alpha-Liriodenolide

A pharmacophore is defined as the specific three-dimensional arrangement of steric and electronic features of a molecule that are necessary to ensure optimal interactions with a specific biological target, thereby triggering or blocking its response. nih.gov For this compound, like other sesquiterpene lactones (STLs), several key pharmacophoric elements have been identified as crucial for its bioactivity.

The most significant pharmacophoric element in the majority of bioactive STLs is the α-methylene-γ-lactone group. nih.govmdpi.com This functional group contains a reactive α,β-unsaturated carbonyl system which can act as a Michael acceptor. nih.gov This reactivity allows it to form covalent bonds with nucleophilic residues, particularly the thiol groups of cysteine residues in proteins, leading to the alkylation of biological macromolecules. nih.govmdpi.com This mechanism is believed to be central to many of the observed biological effects of STLs, including their anti-inflammatory and antitumor activities. The γ-butyrolactone ring itself is considered a key pharmacophore for germacranolides like parthenolide (B1678480) and, by extension, for this compound. mdpi.com

Hydrophobic Moieties: The lipophilicity of the molecule, influenced by its carbon skeleton and the presence of methyl groups, plays a role in its ability to cross cell membranes and interact with hydrophobic pockets in target proteins. nih.gov

Ester and Hydroxyl Groups: The presence, position, and orientation of other functional groups, such as hydroxyl or ester groups, can significantly affect the molecule's activity. These groups can participate in hydrogen bonding with the biological target, influencing binding affinity and specificity. nih.gov For instance, in broader QSAR studies of STLs, hydroxyl groups have been shown to sometimes decrease potency, potentially by altering lipophilicity or by forming intramolecular hydrogen bonds that affect the conformation of the molecule.

A summary of key pharmacophoric features in sesquiterpene lactones, applicable to this compound, is presented below.

| Feature | Description | Importance in Bioactivity |

| α-Methylene-γ-lactone | An unsaturated lactone ring that acts as a Michael acceptor. | Essential for covalent bonding with protein targets (e.g., cysteine residues). Central to cytotoxic and anti-inflammatory effects. nih.govmdpi.com |

| Carbonyl Oxygen | The oxygen atom of the lactone carbonyl group. | Acts as a hydrogen bond acceptor, contributing to binding affinity. nih.gov |

| Ester Moieties | Additional ester functional groups on the carbon skeleton. | Can provide favorable hydrophobic interactions and additional hydrogen bond acceptor sites. nih.gov |

| Hydrophobic Skeleton | The overall carbon framework of the molecule. | Contributes to lipophilicity, affecting cell permeability and interaction with hydrophobic regions of target proteins. nih.gov |

Computational Methods in SAR Analysis (e.g., QSAR, Molecular Docking)

Computational methods are powerful tools for elucidating the SAR of bioactive compounds like this compound. Quantitative Structure-Activity Relationship (QSAR) and molecular docking are two prominent techniques used to model and predict the biological activity of molecules.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules. For STLs, QSAR models have been developed to predict activities such as cytotoxicity and antiprotozoal effects. nih.govsemanticscholar.org

In a typical QSAR study involving STLs, various descriptors are calculated:

Constitutional Descriptors: Molecular weight, number of specific atom types, number of rings.

Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.

Quantum Chemical Descriptors: Properties derived from quantum mechanics calculations, such as orbital energies (HOMO, LUMO), atomic charges, and dipole moment. jocpr.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. easpublisher.com This method helps to visualize the interactions between the ligand and the active site of the protein, providing insights into the mechanism of action. For this compound, a potential target is the transcription factor Nuclear Factor-kappa B (NF-κB), a key regulator of the inflammatory response. mdpi.comnih.gov Many STLs are known to inhibit NF-κB by alkylating specific cysteine residues on its p65 subunit.

A molecular docking simulation of this compound into the p65 subunit of NF-κB would involve:

Preparation of Structures: Obtaining the 3D crystal structure of the target protein (e.g., from the Protein Data Bank) and generating a 3D model of this compound. mdpi.com

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the defined binding site of the protein. easpublisher.comoatext.com The program samples different conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

Analysis of Results: The resulting poses are analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and, in the case of STLs, the proximity of the α-methylene-γ-lactone group to nucleophilic residues like cysteine.

Docking studies on other STLs have confirmed that the α-methylene-γ-lactone moiety is often positioned to interact with key residues in the target's active site. mdpi.com For example, a study on pyxinol derivatives targeting NF-κB used molecular docking to predict binding modes near the DNA binding sites of the p50 and p65 subunits. mdpi.com Such analyses for this compound could reveal the specific amino acid residues it interacts with, providing a structural basis for its biological activity.

Design and Synthesis of this compound Derivatives for SAR Exploration

The design and synthesis of derivatives are a cornerstone of SAR studies, allowing researchers to systematically probe the role of different functional groups. While natural STLs have shown promising bioactivities, they often suffer from poor pharmacokinetic properties, such as low water solubility and bioavailability, which can limit their therapeutic potential. mdpi.com The synthesis of derivatives aims to overcome these limitations and to fine-tune the biological activity. mdpi.comnih.gov

The strategic design of this compound derivatives would involve modifications at several key positions:

Modification of the α-Methylene-γ-lactone: While essential for activity, this group can be modified to alter its reactivity. For example, reduction of the exocyclic double bond typically leads to a significant loss of activity, confirming its importance.

Derivatization of Hydroxyl Groups: If the parent structure contains hydroxyl groups, they can be esterified or etherified with various substituents. This can change the molecule's lipophilicity, steric profile, and ability to form hydrogen bonds. For instance, creating ester derivatives with varying chain lengths can optimize membrane permeability and target interaction. nih.gov

Modification of the Carbon Skeleton: While more synthetically challenging, changes to the germacranolide ring itself could be explored to alter the conformation and the spatial arrangement of the pharmacophoric groups.

A general synthetic strategy for creating derivatives from a natural product like this compound would involve semi-synthesis, where the isolated natural product serves as the starting material for chemical transformations. For example, new ester derivatives could be synthesized by reacting a free hydroxyl group on the this compound core with different acyl chlorides or carboxylic acids.

The synthesized derivatives would then be subjected to biological testing. By comparing the activity of the derivatives to the parent compound, a detailed SAR can be established. This information is invaluable for identifying compounds with improved potency, selectivity, and drug-like properties, potentially leading to the development of new clinical candidates. nih.govresearchgate.net

Mechanistic Investigations of Alpha Liriodenolide Biological Activities in Vitro and Cellular Studies

Molecular and Cellular Mechanisms of Anticancer Activity

The potential of natural compounds to combat cancer has been a significant area of scientific inquiry. Among these, alpha-Liriodenolide, a sesquiterpene lactone, has been the subject of investigations into its anticancer properties. In vitro and cellular studies have begun to shed light on the molecular and cellular mechanisms through which this compound may exert its effects. These investigations have primarily focused on its ability to induce detoxifying enzymes, inhibit the growth of cancer cells, and trigger programmed cell death, or apoptosis.

One of the key mechanisms underlying the potential chemopreventive effects of certain natural compounds is the induction of phase II detoxifying enzymes, such as quinone reductase (QR). This enzyme plays a crucial role in protecting cells from the harmful effects of carcinogens and reactive oxygen species by catalyzing their detoxification.

A study involving the bioassay-directed separation of extracts from the wood of Liriodendron chinense led to the isolation of six sesquiterpenes, including this compound. All of the isolated compounds were found to exhibit quinone reductase-inducing activity in Hepa lclc7 murine hepatoma cells nih.gov. This finding is significant as the induction of QR is considered a valuable biomarker for identifying potential cancer chemopreventive agents nih.gov. The ability of this compound to induce this enzyme suggests a potential mechanism by which it could contribute to cellular defense against carcinogenic insults.

A fundamental characteristic of cancer is uncontrolled cell proliferation. Therefore, a key strategy in cancer therapy is to identify compounds that can selectively inhibit the growth of cancer cells. While direct studies on the inhibitory effects of isolated this compound on specific cancer cell lines are emerging, research on extracts from plants known to contain this compound, such as Liriodendron tulipifera, provides valuable insights.

Extracts from Liriodendron tulipifera, its relative L. chinense, and their hybrid have demonstrated potent cytotoxic effects against a panel of human cancer cell lines in vitro nih.govwho.int. These cell lines included MDA-MB-231 and MCF-7 (breast cancer), SGC-7901 (gastric cancer), HuH-7 (hepatocarcinoma), and HCT-15 (colon carcinoma) nih.govwho.int. The lower polarity extracts from the bark of these plants were found to be particularly effective, suggesting that compounds like sesquiterpene lactones, which are typically less polar, could be responsible for the observed cytotoxic activity who.int.

Furthermore, a study on the constituents isolated from the leaves of Liriodendron tulipifera identified several compounds, including the sesquiterpene lactone epitulipinolide (B204386) diepoxide, that significantly inhibited the proliferation of human melanoma A375 cells nih.govresearchgate.net. This provides indirect evidence for the potential of related sesquiterpene lactones like this compound to exhibit similar antiproliferative effects against various cancer cell types. The data from these studies underscore the importance of further investigating the specific effects of purified this compound on a broader range of cancer cell lines to determine its potency and selectivity.

Cytotoxic Activity of Liriodendron Extracts on Various Cancer Cell Lines

| Plant Source | Extract Polarity | Cancer Cell Line | Observed Effect |

|---|---|---|---|

| Liriodendron tulipifera, L. chinense, and their hybrid | Lower polarity (from bark) | MDA-MB-231 (Breast) | Potent cytotoxic effects |

| Liriodendron tulipifera, L. chinense, and their hybrid | Lower polarity (from bark) | MCF-7 (Breast) | Potent cytotoxic effects |

| Liriodendron tulipifera, L. chinense, and their hybrid | Lower polarity (from bark) | SGC-7901 (Gastric) | Potent cytotoxic effects |

| Liriodendron tulipifera, L. chinense, and their hybrid | Lower polarity (from bark) | HuH-7 (Hepatocarcinoma) | Potent cytotoxic effects |

| Liriodendron tulipifera, L. chinense, and their hybrid | Lower polarity (from bark) | HCT-15 (Colon) | Potent cytotoxic effects |

| Liriodendron tulipifera (leaves) | Not specified | A375 (Melanoma) | Significant inhibition of proliferation by constituent compounds |

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells from the body. A hallmark of many cancers, including leukemia, is the evasion of apoptosis, which contributes to the survival and accumulation of malignant cells. Therefore, compounds that can induce apoptosis in cancer cells are of significant therapeutic interest.

While direct evidence for this compound inducing apoptosis in leukemia cells is still under investigation, the broader class of sesquiterpene lactones has been shown to possess pro-apoptotic properties oaepublish.commdpi.com. These compounds can modulate key signaling pathways that lead to the activation of the apoptotic cascade oaepublish.com.

Studies on the essential oil from the leaves of Liriodendron tulipifera, a known source of this compound, have demonstrated its ability to act as an apoptotic agent in human glioblastoma cells unicam.it. The mechanism of action was investigated through acridine orange/ethidium bromide double staining and caspase-3 assays, which are indicative of apoptosis unicam.it. Although this study was not conducted on leukemia cells, it provides a basis for the hypothesis that constituents of the essential oil, including sesquiterpene lactones, are capable of inducing apoptosis. Given the established role of apoptosis dysregulation in leukemia, the potential for this compound to trigger this process in leukemic cells warrants further dedicated research.

Elucidation of Antioxidant Mechanisms

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases, including cancer. Antioxidants can mitigate oxidative damage by scavenging free radicals and chelating pro-oxidative metals. The potential antioxidant properties of this compound have been explored through various in vitro assays.

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. Two commonly used assays to evaluate this activity are the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

In addition to direct radical scavenging, the antioxidant activity of a compound can also be attributed to its ability to chelate metal ions, such as ferrous iron (Fe²⁺), which can catalyze the formation of highly reactive hydroxyl radicals. The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to measure the antioxidant potential of a substance by its ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺).

The same study that evaluated the DPPH scavenging activity of compounds from Liriodendron tulipifera leaves also investigated their metal chelating and ferric reducing properties nih.govresearchgate.net. At a concentration of 100 μM, several of the isolated compounds displayed minor levels of Fe²⁺ scavenging effects nih.gov. In the FRAP assay, a number of the constituents, including some aporphine alkaloids and other compounds, exhibited modest ferric reducing power when compared to the positive control, 3-tert-butyl-4-hydroxyanisole (BHA) nih.gov. Similarly, a study on compounds from the stems of Liriodendron tulipifera also included assessments of metal chelating power and FRAP, further supporting the antioxidant potential of the plant's chemical constituents nih.gov. These results indicate that compounds within Liriodendron tulipifera, and by extension potentially this compound, may exert antioxidant effects through multiple mechanisms, including the chelation of pro-oxidant metal ions and the reduction of ferric iron.

Antioxidant Activity of Compounds from Liriodendron tulipifera

| Assay | Observation | Reference Compound |

|---|---|---|

| DPPH Radical Scavenging | Minor to modest activity observed for various constituents at 100 µM. | Vitamin C |

| ABTS Radical Scavenging | Antioxidative capabilities confirmed for stem constituents. | Not specified |

| Metal (Fe²⁺) Chelating | Minor scavenging effects observed for some constituents at 100 µM. | EDTA |

| Ferric Reducing Antioxidant Power (FRAP) | Modest ferric reducing power observed for several constituents at 100 µM. | 3-tert-butyl-4-hydroxyanisole (BHA) |

Based on a comprehensive review of the available scientific literature, there is currently insufficient specific data to generate a detailed article on the mechanistic investigations of this compound's biological activities according to the provided outline.

The requested sections and subsections require specific research findings on the compound's effects on pro-inflammatory mediators, the Nrf2/HO-1 pathway, its specific antimicrobial activity against Staphylococcus aureus, its mechanism of action on cellular membranes, and its enzyme inhibition profile.

Extensive searches did not yield specific studies that have investigated these precise mechanisms for this compound. While the broader topics of anti-inflammatory pathways, antimicrobial actions, and enzyme inhibition are well-researched for other natural compounds, this level of detailed mechanistic investigation for this compound is not present in the available search results. Therefore, it is not possible to provide a scientifically accurate and thorough article that strictly adheres to the requested outline.

Enzyme Inhibition Profiles and Kinetic Analysis

Inhibition of Glycosidases (e.g., alpha-Amylase, alpha-Glucosidase)

There is currently no specific scientific literature available that details the in vitro inhibitory effects of isolated this compound on alpha-amylase or alpha-glucosidase. While numerous studies have investigated the potential of various plant extracts and other sesquiterpene lactones to inhibit these carbohydrate-hydrolyzing enzymes, research focusing specifically on this compound is absent from the public domain.

Studies on other sesquiterpene lactones have shown varied results, with some demonstrating inhibitory activity against α-glucosidase, suggesting that this class of compounds may have the potential for such effects. For instance, certain sesquiterpene lactones have been identified as inhibitors of α-glucosidase, and this inhibition has been linked to structural features like the α,β-unsaturated-γ-lactone ring. nih.gov However, without direct experimental evidence, it is not possible to attribute these activities to this compound.

Table 1: Summary of Research Findings on this compound and Glycosidase Inhibition

| Enzyme | Target Organism/Source | IC50 Value | Reference |

|---|---|---|---|

| alpha-Amylase | Data Not Available | Data Not Available | N/A |

| alpha-Glucosidase | Data Not Available | Data Not Available | N/A |

Inhibition of Cholinesterases (e.g., Acetylcholinesterase)

Similar to glycosidases, there is a lack of specific research on the inhibitory effects of this compound on cholinesterases, such as acetylcholinesterase (AChE). The scientific literature does not currently contain studies that have evaluated or reported the IC50 values or the extent of AChE inhibition by this particular compound.

However, the broader class of sesquiterpene lactones has been a subject of interest for their potential as acetylcholinesterase inhibitors. Several studies have isolated various sesquiterpene lactones from different plant sources and have reported their AChE inhibitory activities, with some compounds showing significant potency. nih.govscielo.brfrontiersin.orgredalyc.orgscielo.br These findings suggest that the sesquiterpene lactone scaffold may be a promising starting point for the development of new AChE inhibitors. Despite this, it is crucial to note that these findings are not directly transferable to this compound without specific experimental validation.

Table 2: Summary of Research Findings on this compound and Cholinesterase Inhibition

| Enzyme | Target Organism/Source | IC50 Value | Reference |

|---|---|---|---|

| Acetylcholinesterase | Data Not Available | Data Not Available | N/A |

Kinetic Characterization of Enzyme-Inhibitor Interactions (e.g., competitive, non-competitive, uncompetitive)

Due to the absence of studies on the inhibitory effects of this compound on glycosidases and cholinesterases, there is consequently no information available regarding the kinetic characterization of its potential interactions with these enzymes. Determining the mode of inhibition (i.e., competitive, non-competitive, or uncompetitive) requires detailed enzymatic assays and kinetic analysis, which have not been reported for this compound.

For context, kinetic studies on other sesquiterpene lactones that have been found to inhibit acetylcholinesterase have revealed different modes of inhibition. For example, some eudesmane-type sesquiterpenes have been shown to act as reversible and competitive inhibitors of AChE. frontiersin.org This indicates that they likely bind to the active site of the enzyme, competing with the natural substrate. Without similar studies on this compound, its mechanism of action, if any, remains unknown.

Table 3: Kinetic Characterization of this compound-Enzyme Interactions

| Enzyme | Type of Inhibition | Kinetic Parameters (Ki, Vmax, Km) | Reference |

|---|---|---|---|

| alpha-Amylase | Data Not Available | Data Not Available | N/A |

| alpha-Glucosidase | Data Not Available | Data Not Available | N/A |

| Acetylcholinesterase | Data Not Available | Data Not Available | N/A |

Future Perspectives and Emerging Avenues in Alpha Liriodenolide Research

Advanced Analytical Techniques for Metabolomics and Interactomics

The comprehensive analysis of the metabolome, the complete set of small-molecule chemicals found within a biological sample, is crucial for understanding the effects of compounds like alpha-Liriodenolide. frontlinegenomics.com While no single analytical method can capture the entire metabolome, the combination of high-resolution techniques offers extensive coverage. frontlinegenomics.com

Advanced analytical platforms are pivotal for elucidating the metabolic footprint and molecular interactions of this compound. The primary technologies in metabolomics are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govfuturelearn.com

Mass Spectrometry (MS): Renowned for its high resolution and sensitivity, MS is a favored technique in metabolomics. researchgate.net It is often coupled with separation techniques like liquid chromatography (LC) or gas chromatography (GC). researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This has become a dominant analytical method in metabolomics due to its sensitivity and versatility. creative-proteomics.com It excels at analyzing a wide range of metabolites in complex biological mixtures. creative-proteomics.com Recent developments in LC-MS, such as LC-MS imaging, allow for the spatial visualization of metabolites within tissues and cells, providing insights into their distribution and localization. creative-proteomics.com

Gas Chromatography-Mass Spectrometry (GC-MS): This is particularly effective for volatile compounds. nih.govfuturelearn.com A key advantage of GC-MS is the generation of reproducible fragmentation patterns that can be used to identify metabolites by searching spectral libraries. futurelearn.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful alternative for metabolomics analysis that can detect and characterize the structure of new compounds with minimal sample preparation. frontlinegenomics.com It utilizes the magnetic properties of atomic nuclei, with 1H (proton) NMR being the most common application in metabolomics. futurelearn.com

The field of interactomics, which studies the interactions between molecules in a biological system, also stands to benefit from these advanced techniques. A thorough understanding of the protein-protein interactions (PPIs) involving this compound can uncover its molecular mechanisms and potential therapeutic targets. elifesciences.org

Table 1: Comparison of Key Analytical Techniques in Metabolomics

| Technique | Principle | Advantages | Common Applications in this compound Research |

| LC-MS | Separates compounds based on their interaction with a liquid mobile phase and a solid stationary phase, followed by mass analysis. | High sensitivity, suitable for a wide range of non-volatile compounds. creative-proteomics.com | Identifying and quantifying this compound and its metabolites in biological fluids and tissues. |

| GC-MS | Separates volatile compounds in a gaseous mobile phase, followed by mass analysis. | Excellent for volatile compounds, reproducible fragmentation patterns for library matching. futurelearn.com | Analysis of volatile derivatives of this compound or related compounds. |

| NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide structural information. | Non-destructive, requires minimal sample preparation, provides detailed structural information. frontlinegenomics.comfuturelearn.com | Elucidating the structure of this compound and its metabolites, studying its binding to target proteins. |

Synthetic Biology Approaches for Sustainable Production and Diversification

Synthetic biology, a field that combines biology, engineering, and computer science, offers transformative potential for the sustainable production of valuable natural compounds like this compound. nih.gov This discipline focuses on designing and constructing new biological parts, devices, and systems, or redesigning existing, natural biological systems for useful purposes. nih.gov

The conventional production of many natural products can be inefficient and environmentally taxing. revolutionized.com Synthetic biology provides a promising alternative by engineering microorganisms, such as yeast or bacteria, to serve as "cell factories" for producing these compounds. nih.gov This approach can overcome the limitations of traditional methods, allowing for scalable, cost-effective, and continuous production. nih.gov For instance, the Keasling lab has successfully used yeast cell factories to produce artemisinic acid, a precursor to the antimalarial drug artemisinin, demonstrating the power of this technology for complex plant secondary metabolites. nih.gov

Key strategies in synthetic biology for enhancing the production of compounds like this compound include:

Metabolic Engineering: By identifying and optimizing the genes and enzymes in the biosynthetic pathway of this compound, researchers can increase its yield in a host organism. nih.gov

Genetic Circuit Design: Integrating synthetic genetic circuits into microorganisms can allow for precise control over gene expression and metabolic pathways, further boosting production. nih.gov

Genome Editing: Tools like CRISPR-Cas9 can be used to modify the genome of the producing organism to enhance desired traits and increase the output of this compound. revolutionized.com

Beyond just increasing yields, synthetic biology can also be used to create novel derivatives of this compound with potentially improved therapeutic properties. nih.gov This diversification is achieved by introducing new enzymatic activities into the engineered production host.

Integration of Omics Data for Systems-Level Understanding

The era of high-throughput technologies has led to a massive generation of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. numberanalytics.com The integration of these diverse datasets is crucial for a holistic, systems-level understanding of complex biological processes and the effects of compounds like this compound. numberanalytics.comnih.gov

Omics data integration involves combining information from different molecular layers to identify patterns, relationships, and insights that would not be apparent from a single data type. numberanalytics.com This approach allows researchers to bridge the gap from genotype to phenotype by assessing the flow of information between different omics levels. nih.gov

Computational tools and machine learning approaches are essential for analyzing and interpreting these large and complex datasets. ebi.ac.ukonenucleus.com These methods can help to:

Identify Biomarkers: By integrating multi-omics data, researchers can identify novel biomarkers for disease diagnosis, prognosis, and response to treatment with this compound. numberanalytics.com

Uncover Mechanisms of Action: Combining different omics datasets can reveal the molecular pathways and networks that are perturbed by this compound, providing a deeper understanding of its mechanism of action. nih.gov

Develop Predictive Models: Machine learning algorithms can be trained on multi-omics data to build models that predict the biological effects of this compound. ebi.ac.uk

Various platforms and databases, such as the Omics Discovery Index (OmicsDI), are available to access and integrate multi-omics datasets. nih.gov

Table 2: Overview of Omics Technologies for this compound Research

| Omics Field | Focus of Study | Potential Insights for this compound |

| Genomics | The complete set of DNA, including all of its genes. | Identifying genetic variations that may influence an individual's response to this compound. |

| Transcriptomics | The complete set of RNA transcripts. | Understanding how this compound alters gene expression patterns. |

| Proteomics | The entire complement of proteins. | Identifying the protein targets of this compound and its effect on protein expression and modification. |

| Metabolomics | The complete set of small-molecule metabolites. | Characterizing the metabolic changes induced by this compound. frontlinegenomics.com |

Translational Research Opportunities from Preclinical Findings

Translational research acts as the critical bridge between basic scientific discoveries made in the laboratory and their application in clinical practice to improve human health. leicabiosystems.com It is a multi-stage process that aims to move promising preclinical findings into viable clinical applications. nih.gov However, this process is often lengthy and has a low success rate, with estimates suggesting that only a small percentage of promising preclinical studies are successfully translated. nih.gov

The journey of a compound like this compound from a preclinical candidate to a clinical therapy involves several key phases:

T0 Phase: This initial phase involves foundational scientific discovery and preclinical studies, often using in vitro laboratory experiments and animal models to identify a biological problem and a potential therapeutic solution. leicabiosystems.com

Early Clinical Development: Promising compounds from the T0 phase move into early clinical development, which includes assessing safety, tolerability, and dosing in healthy human volunteers (Phase I trials). dndi.org

Proof-of-Concept Studies: Following successful Phase I trials, the compound advances to Phase II studies in a limited number of patients to determine if it has the desired therapeutic effect on the target disease. dndi.org

For this compound, a robust body of preclinical evidence demonstrating its efficacy and safety in relevant disease models is essential for its progression into clinical trials. nih.gov This includes detailed studies on its mechanism of action, pharmacokinetics, and pharmacodynamics.

A significant challenge in translational research is the gap between preclinical results in animal models and clinical outcomes in humans. researchgate.net Therefore, refining preclinical study design and utilizing appropriate animal models are crucial for increasing the likelihood of successful translation. nih.govresearchgate.net The ultimate goal is to leverage the promising preclinical data on this compound to design and conduct well-controlled clinical trials that can validate its therapeutic potential for specific human diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.